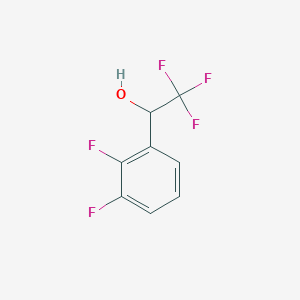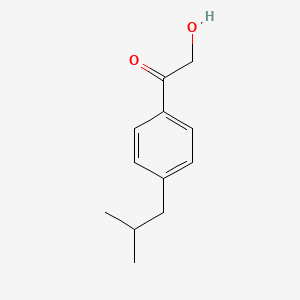
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.
準備方法
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
化学反応の分析
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
科学的研究の応用
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
類似化合物との比較
Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:
(3-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol: This compound has similar structural features but with a methyl group at the 3-position.
(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
特性
CAS番号 |
220247-51-8 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 |
InChIキー |
RAUHFTOXJZRVIJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)





